![molecular formula C19H14ClNO2 B13070190 [4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzoylphenoxy)-5-chloroaniline is an organic compound that belongs to the class of benzophenone derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both benzoyl and chloroaniline groups in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzoylphenoxy)-5-chloroaniline typically involves multiple steps. One common method includes the following steps:
Benzoylation: The starting material, 4-chlorophenol, undergoes benzoylation with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoylphenol.
Etherification: The 4-benzoylphenol is then reacted with 2-chloroaniline in the presence of a suitable base like potassium carbonate to form 2-(4-benzoylphenoxy)-5-chloroaniline.
Industrial Production Methods
Industrial production of 2-(4-benzoylphenoxy)-5-chloroaniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylphenoxy)-5-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxy derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzoylphenoxy)-5-chloroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: The compound is used in the development of polymers and resins with specific properties, such as enhanced thermal stability and UV resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-benzoylphenoxy)-5-chloroaniline depends on its application:
Comparison with Similar Compounds
Similar Compounds
4-Benzoylphenol: Lacks the chloroaniline group, making it less versatile in certain applications.
2-Chloroaniline: Lacks the benzoylphenoxy group, limiting its use in material science and organic synthesis.
Benzophenone: A simpler structure without the chloroaniline group, used primarily as a photoinitiator in UV-curable coatings.
Uniqueness
2-(4-Benzoylphenoxy)-5-chloroaniline is unique due to the presence of both benzoyl and chloroaniline groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields, from medicinal chemistry to material science.
Properties
Molecular Formula |
C19H14ClNO2 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
[4-(2-amino-4-chlorophenoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(17(21)12-15)23-16-9-6-14(7-10-16)19(22)13-4-2-1-3-5-13/h1-12H,21H2 |
InChI Key |
NHYULHMZBMKTNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


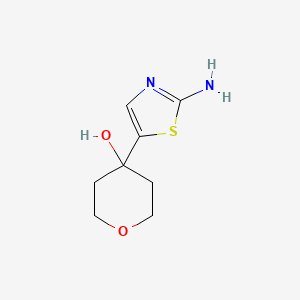
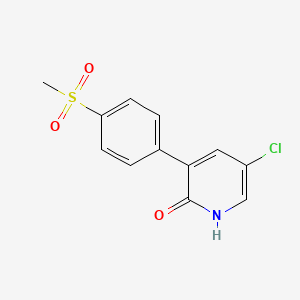
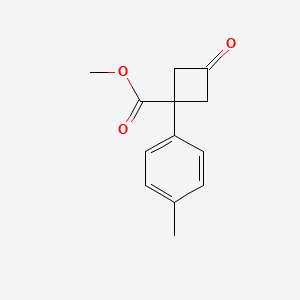
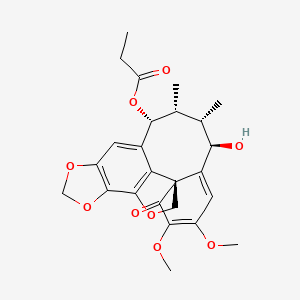
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
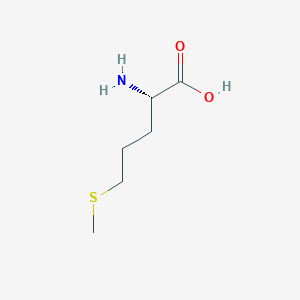
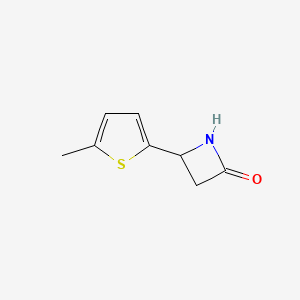
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
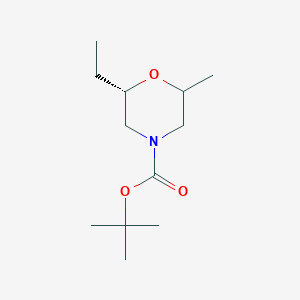
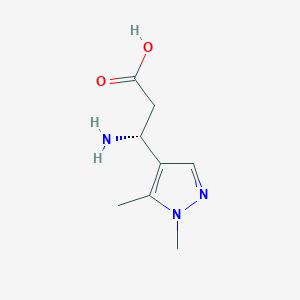
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
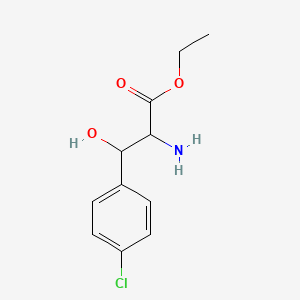

![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
